1-(1-Methylcyclopropyl)ethane-1-thiol
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Overview
Description
1-(1-Methylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C₆H₁₂S It is characterized by the presence of a thiol group (-SH) attached to a cyclopropyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 1-bromo-1-methylcyclopropane with sodium hydrosulfide can yield this compound . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopropyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
1-(1-Methylcyclopropyl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. Thiols can act as nucleophiles, attacking electrophilic centers in various substrates. The sulfur atom in the thiol group is highly polarizable, making it an excellent nucleophile . In biological systems, thiols can form disulfide bonds, which are crucial for the structural stability of proteins .
Comparison with Similar Compounds
2-(1-Methylcyclopropyl)ethane-1-thiol: Similar in structure but with a different position of the thiol group.
Ethanone, 1-cyclopropyl-: A related compound with a ketone functional group instead of a thiol.
Uniqueness: 1-(1-Methylcyclopropyl)ethane-1-thiol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the cyclopropyl ring and the thiol group makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H12S |
---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C6H12S/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
WWAIUGRVVYRBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C)S |
Origin of Product |
United States |
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